molecular formula C72H111N13O16S B12393671 Py-MAA-Val-Cit-PAB-MMAE CAS No. 2247398-68-9

Py-MAA-Val-Cit-PAB-MMAE

Cat. No.: B12393671
CAS No.: 2247398-68-9
M. Wt: 1446.8 g/mol
InChI Key: ASDXMJBJAKMFHO-NGASZDMPSA-N
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Description

Py-MAA-Val-Cit-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of monomethyl auristatin E (MMAE) linked to a peptide sequence consisting of Pyroglutamic acid (Py), Methacrylic acid (MAA), Valine (Val), Citrulline (Cit), and p-Aminobenzyl alcohol (PAB). This compound is utilized in targeted cancer therapies, specifically designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Py-MAA-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker (Py-MAA-Val-Cit-PAB) and the cytotoxic agent MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .

The conjugation of MMAE to the peptide linker is achieved through a series of chemical reactions, including amide bond formation and esterification. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Py-MAA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols in organic solvents.

Major Products Formed

Scientific Research Applications

Py-MAA-Val-Cit-PAB-MMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying drug-linker conjugation and stability.

    Biology: Employed in cell-based assays to investigate the cytotoxic effects of ADCs on cancer cells.

    Medicine: Integral component of ADCs used in targeted cancer therapies, specifically designed to deliver cytotoxic agents to cancer cells while minimizing damage to healthy cells.

    Industry: Utilized in the development and production of ADCs for clinical use

Mechanism of Action

The mechanism of action of Py-MAA-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells through an antibody-drug conjugate. The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell. Upon binding, the ADC is internalized into the cancer cell via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing MMAE. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Py-MAA-Val-Cit-PAB-MMAE is unique due to its specific peptide linker sequence, which provides enhanced stability and targeted delivery of MMAE. The inclusion of Pyroglutamic acid and Methacrylic acid in the linker structure contributes to its improved pharmacokinetic properties and reduced off-target toxicity .

Properties

CAS No.

2247398-68-9

Molecular Formula

C72H111N13O16S

Molecular Weight

1446.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

ASDXMJBJAKMFHO-NGASZDMPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C

Origin of Product

United States

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